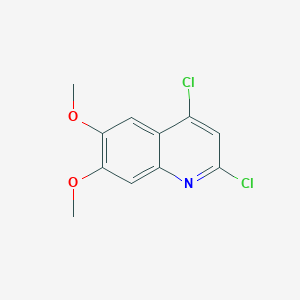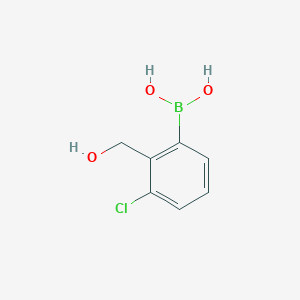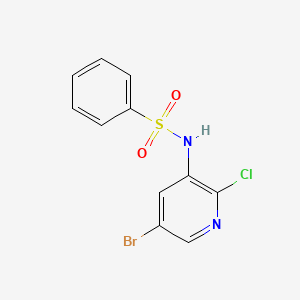
N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide
Vue d'ensemble
Description
N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide (BCPBS) is a chemical compound that has been studied for its potential medicinal applications. It is a derivative of benzenesulfonamide and contains a bromo-chloro-pyridin-3-yl group. BCPBS has been studied for its potential role in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Applications De Recherche Scientifique
Photocatalytic and Photosensitizing Properties
- Photocatalytic Applications : N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide derivatives have been investigated for their photophysical and photochemical properties. For instance, zinc(II) phthalocyanine derivatives containing N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide showed potential for photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Potential in Photodynamic Therapy
- Photodynamic Therapy for Cancer : These compounds, especially zinc(II) phthalocyanine derivatives, exhibit properties suitable for photodynamic therapy, an alternative therapy in cancer treatment. Their solubility, fluorescence, and production of singlet oxygen are particularly advantageous for this application (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial Properties
- Antibacterial and Antifungal Activities : Some derivatives of N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide have been found to exhibit significant antimicrobial activity against certain pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Ranganatha et al., 2018).
Other Applications
- Synthesis of Antagonists for HIV-1 Infection : Derivatives of N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide have been utilized in the synthesis of small molecular antagonists for the prevention of human HIV-1 infection (Cheng De-ju, 2015).
- Anticancer Activity : Several derivatives of this compound have been synthesized and evaluated for their in vitro antitumor activities, showing promise in the development of new anticancer agents (Sławiński & Brzozowski, 2006).
Propriétés
IUPAC Name |
N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-8-6-10(11(13)14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHCNXTUHUAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728110 | |
| Record name | N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide | |
CAS RN |
1083326-17-3 | |
| Record name | N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

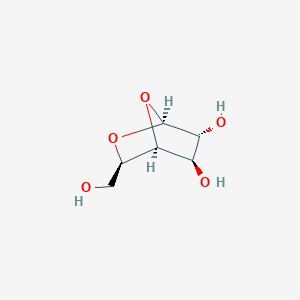
![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)
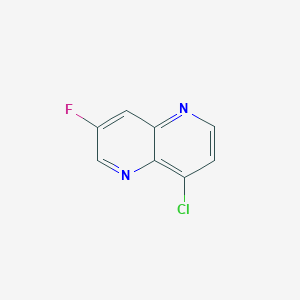
![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)
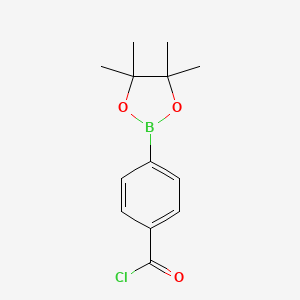
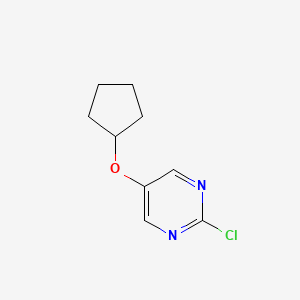

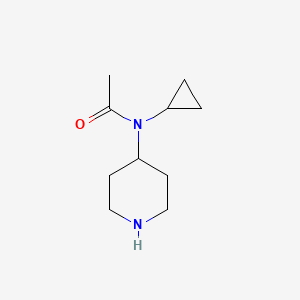
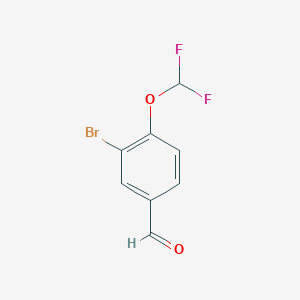
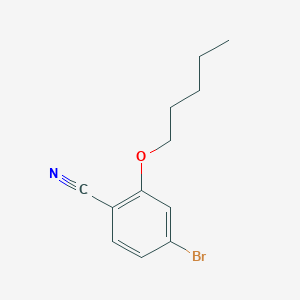
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)
